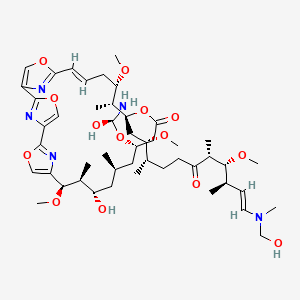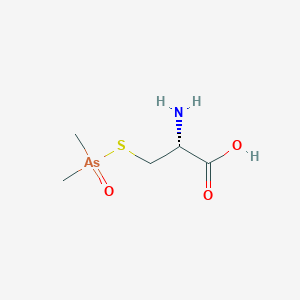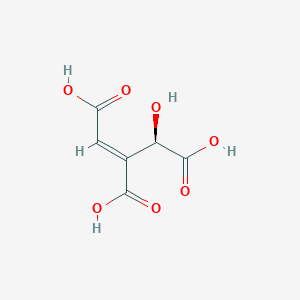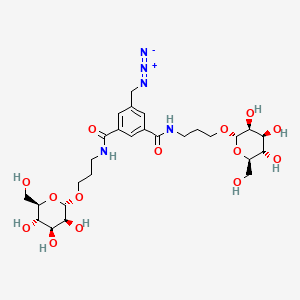
Kabiramide C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kabiramide C is a marine macrolide compound isolated from the egg masses of an unidentified nudibranch collected at Kabira Bay on Ishigaki-jima Island of the Ryukyus Islands, Japan . This compound has garnered significant interest due to its potent biological activities, particularly its ability to interact with actin, a crucial protein in the cytoskeleton of eukaryotic cells .
准备方法
The synthesis of Kabiramide C involves complex synthetic routes due to its intricate molecular structure. One approach to synthesizing this compound includes the use of a WH2 consensus actin-binding motif to enhance its F-actin depolymerization potency The synthetic route typically involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts to achieve the desired stereochemistry and functional group transformations
化学反应分析
Kabiramide C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on this compound to modify its functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. These reactions often require specific catalysts and conditions to achieve the desired substitution.
Hydrolysis: this compound can be hydrolyzed to break down its ester or lactone bonds, resulting in the formation of carboxylic acids and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.
科学研究应用
Kabiramide C has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying complex natural product synthesis and for developing new synthetic methodologies.
Biology: this compound is a valuable tool for studying the dynamics of the actin cytoskeleton.
Medicine: this compound has potential therapeutic applications due to its ability to inhibit actin polymerization.
Industry: this compound’s unique properties make it a candidate for developing new materials and technologies that require precise control over molecular interactions and structures.
作用机制
Kabiramide C exerts its effects by binding to actin, a key protein in the cytoskeleton of eukaryotic cells . The binding of this compound to actin involves a two-step process, resulting in the formation of a stable and long-lived G-actin-Kabiramide C complex . This complex inhibits actin filament dynamics by severing and capping the (-) end of actin filaments, preventing their elongation and leading to the disruption of cellular processes that rely on actin polymerization . The molecular targets of this compound include specific residues on actin, such as Tyr-143, Gly-146, Thr-148, Gly-168, Tyr-169, Ile-345, Leu-346, Thr-351, Met-355, and Phe-375 .
相似化合物的比较
Kabiramide C is unique among marine macrolides due to its potent actin-binding properties and its ability to disrupt actin filament dynamics . Similar compounds include other macrolides that interact with the actin cytoskeleton, such as:
Jaspisamide A: Another marine macrolide with actin-binding properties.
Latrunculin A: A macrolide that binds to actin and inhibits its polymerization.
Mycalolide B: A macrolide that disrupts actin filaments by binding to actin and preventing its polymerization.
This compound stands out due to its unique binding mechanism and its ability to form a stable G-actin-Kabiramide C complex, which is not observed with other similar compounds .
属性
分子式 |
C48H75N5O14 |
|---|---|
分子量 |
946.1 g/mol |
IUPAC 名称 |
(10R,11S,12S,14R,16S,20S,21R,22S,24E)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2S,3S,7R,8R,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one |
InChI |
InChI=1S/C48H75N5O14/c1-27-19-33(66-48(49)58)21-43(57)67-41(22-40(60-9)28(2)15-16-37(55)30(4)44(61-10)29(3)17-18-53(7)26-54)32(6)39(59-8)13-12-14-42-50-35(24-63-42)46-52-36(25-65-46)47-51-34(23-64-47)45(62-11)31(5)38(56)20-27/h12,14,17-18,23-25,27-33,38-41,44-45,48,54,56,58H,13,15-16,19-22,26,49H2,1-11H3/b14-12+,18-17+/t27-,28-,29+,30-,31-,32+,33-,38-,39-,40-,41-,44+,45+,48+/m0/s1 |
InChI 键 |
XYKNXOJYKRVXBX-ZAUPHERQSA-N |
手性 SMILES |
C[C@H]1C[C@@H](CC(=O)O[C@H]([C@@H]([C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@@H]([C@H]([C@H](C1)O)C)OC)OC)C)C[C@@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)CO)OC)OC)O[C@H](N)O |
规范 SMILES |
CC1CC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)CO)OC)OC)OC(N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10777108.png)



![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)
![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)

![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)





![2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777179.png)
